molecular formula C14H17NO3S B2937262 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide CAS No. 718603-18-0

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide

Cat. No. B2937262
CAS RN: 718603-18-0
M. Wt: 279.35
InChI Key: YJIMPGXTSUDXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide, also known as TDAS or Thiacetazone, is a synthetic compound that has been used in the treatment of tuberculosis. It was first synthesized in the 1940s and was used as a first-line drug for the treatment of tuberculosis until the 1960s. However, due to its side effects and the emergence of drug-resistant strains of tuberculosis, its use has been limited in recent years.

Mechanism of Action

The exact mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide is not fully understood. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide may also interfere with the synthesis of DNA and RNA in mycobacteria.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in mycobacteria, which is a programmed cell death mechanism. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are highly resistant to antibiotics. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of tuberculosis-associated inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial species, including drug-resistant strains. Another advantage is its low cost, which makes it an attractive option for use in developing countries. However, there are also limitations to the use of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide. It has been associated with a number of side effects, including skin rashes, liver toxicity, and gastrointestinal disturbances. In addition, the emergence of drug-resistant strains of tuberculosis has limited the use of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide in recent years.

Future Directions

There are a number of future directions for the study of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide. One area of research is the development of new derivatives of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide, which may lead to the development of new drugs that target the same pathway. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide may have potential as a treatment for other bacterial infections, such as those caused by Staphylococcus aureus and Streptococcus pyogenes. Finally, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide may have potential as an anti-inflammatory agent, which could be beneficial in the treatment of a wide range of inflammatory conditions.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide involves the reaction of 4-ethylphenylhydrazine with thioacetic acid to form 4-ethylphenylhydrazine thioacetate. This intermediate is then reacted with chloroacetyl chloride to form N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide. The overall reaction can be represented as follows:
4-ethylphenylhydrazine + thioacetic acid → 4-ethylphenylhydrazine thioacetate
4-ethylphenylhydrazine thioacetate + chloroacetyl chloride → N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been extensively studied for its antimycobacterial activity. It has been shown to be effective against both drug-susceptible and drug-resistant strains of tuberculosis. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has also been investigated for its activity against other mycobacterial species, such as Mycobacterium avium and Mycobacterium leprae. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide has been studied for its activity against other bacterial species, such as Staphylococcus aureus and Streptococcus pyogenes.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-3-12-4-6-13(7-5-12)15(11(2)16)14-8-9-19(17,18)10-14/h4-9,14H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIMPGXTSUDXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)acetamide

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